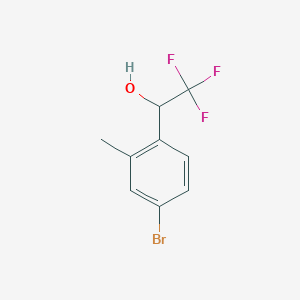

1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol

Description

1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol is a halogenated fluorinated alcohol with the molecular formula C₉H₈BrF₃O and a molecular weight of 269.03 g/mol. Its structure features a 4-bromo-2-methylphenyl group attached to a trifluoroethanol moiety, conferring unique electronic and steric properties. Key identifiers include:

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJHUDRBFFIVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol typically involves the reaction of 4-bromo-2-methylphenol with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Differences: Alcohol vs. Ketone: The target compound’s alcohol group (-OH) enhances hydrogen-bonding capacity compared to ketone analogs (e.g., 1-(5-bromo-2-fluorophenyl)-trifluoroethanone), impacting solubility and reactivity . Ketones are more electrophilic, favoring nucleophilic additions, while alcohols participate in esterification or etherification .

Substituent Effects: Positional Isomerism: The 4-bromo-2-methyl substituent in the target compound introduces steric hindrance and electronic effects distinct from 2-bromo () or 5-bromo-2-fluoro () analogs. Halogen Variation: Chlorine () vs. Bromine’s larger atomic radius may enhance π-stacking in aromatic systems .

Physical and Chemical Properties: Solubility: Trifluoroethanol derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMF) due to -CF₃ and -OH groups. The target’s methyl group may reduce water solubility compared to non-methylated analogs . Stability: The -CF₃ group enhances metabolic stability in biological systems, a trait shared with analogs like 1-(4-chlorophenyl)-trifluoroethanone .

Applications: The target compound’s discontinued status contrasts with active research on analogs. For example, 1-(3-trimethylsilylphenyl)-trifluoroethanone derivatives are explored for Alzheimer’s treatment (), while 1-(4-bromo-phenyl)-trifluoroethanol derivatives serve as chromophores ().

Research Findings and Challenges

- Synthetic Challenges : The target compound’s discontinuation () suggests difficulties in large-scale synthesis or purification, possibly due to steric hindrance from the methyl group or competing side reactions.

- Biological Relevance : Fluorinated alcohols like the target are less common in drug development compared to ketones, but their metabolic stability and hydrogen-bonding capacity warrant further study .

- Contradictions in Utility : While the target is discontinued, structurally similar compounds (e.g., ’s silylphenyl derivatives) remain pharmaceutically relevant, highlighting the impact of substituent choice on commercial viability .

Biological Activity

1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C9H8BrF3O

- Molecular Weight: 267.06 g/mol

- IUPAC Name: 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanol

- Canonical SMILES: CC1=C(C=CC(=C1)Br)C(C(F)(F)F)O

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as a therapeutic agent. Research indicates that the compound may interact with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's ability to modulate enzyme activity and receptor signaling pathways. This modulation can lead to significant changes in cellular processes. For instance:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Modulation: It can also affect receptor signaling pathways, influencing cellular communication and responses.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell lines:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HeLa | 10 µM | Inhibition of cell proliferation | |

| MCF7 | 5 µM | Induction of apoptosis | |

| HepG2 | 20 µM | Decrease in metabolic activity |

These studies demonstrate the compound's potential as an anticancer agent by inhibiting proliferation and inducing apoptosis in cancer cell lines.

Animal Studies

In vivo studies have also been conducted to assess the pharmacological effects of the compound:

- Study on Tumor Growth: An animal model was treated with varying doses of this compound. Results indicated a significant reduction in tumor size compared to control groups.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to selectively target certain enzymes and receptors suggests potential applications in treating various diseases, particularly cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.